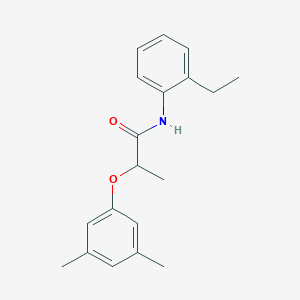
2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide, commonly known as A-769662, is a potent AMP-activated protein kinase (AMPK) activator. AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism. A-769662 has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mechanism of Action
A-769662 exerts its effects by activating 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide, which is a key regulator of cellular energy metabolism. 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased energy production and utilization. A-769662 also activates the mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and physiological effects:
A-769662 has been shown to have several biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. A-769662 also induces apoptosis and inhibits cell proliferation in cancer cells, leading to decreased tumor growth. In addition, A-769662 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for lab experiments. It is a potent and selective 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide activator, making it a valuable tool for studying the role of 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide in cellular metabolism. A-769662 is also relatively stable and can be easily synthesized in the laboratory. However, A-769662 has some limitations, including its potential toxicity and off-target effects.
Future Directions
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective 2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide activators based on the structure of A-769662. Another area of research is the investigation of the potential therapeutic applications of A-769662 in other diseases, such as cardiovascular disease and obesity. Additionally, more studies are needed to fully understand the mechanism of action of A-769662 and its effects on cellular metabolism.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. In cancer, A-769662 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. A-769662 has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-8-6-7-9-18(16)20-19(21)15(4)22-17-11-13(2)10-14(3)12-17/h6-12,15H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECTDUANHNVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



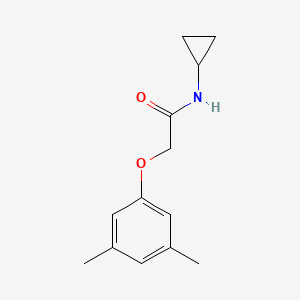
![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)

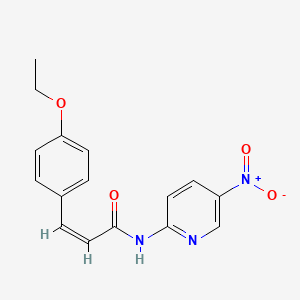
![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)

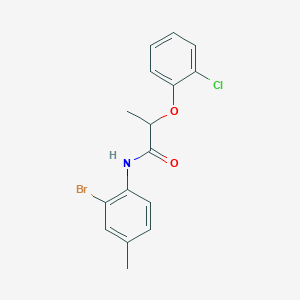
![dimethyl 2-{[2-(2-chlorophenoxy)propanoyl]amino}terephthalate](/img/structure/B4278172.png)
![6-({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278190.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278196.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)
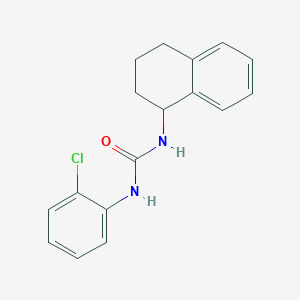
![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)